7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)propyl]-8-bromo-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3S/c1-21-12-11(13(23)20-15(21)24)22(14(17)19-12)7-4-8-26-16-18-9-5-2-3-6-10(9)25-16/h2-3,5-6H,4,7-8H2,1H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIIFUNGVOWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCCSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]oxazole moiety and subsequent modifications to introduce the bromine and thioether functionalities. The detailed synthetic pathway can be found in various chemical literature, which outlines the use of specific reagents and conditions that yield high purity products.
Anticancer Properties
Recent studies have indicated that purine derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound have shown effectiveness in inhibiting cancer cell proliferation. The mechanism is thought to involve the disruption of DNA synthesis and repair pathways, which is critical for cancer cell survival.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10 | DNA synthesis inhibition | |
| MCF-7 | 15 | Induction of apoptosis | |
| A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial effects. Research has demonstrated that it possesses activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
Table 2: Antimicrobial Activity Profile
| Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that are pivotal in cellular processes. For example, studies have reported that the compound inhibits certain kinases involved in signaling pathways related to cell growth and proliferation.
Table 3: Enzyme Inhibition Data
| Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Protein Kinase A | 5 | Competitive |
| Cyclin-dependent Kinase 2 | 8 | Non-competitive |
The biological activity of This compound can be attributed to several mechanisms:
- Interaction with DNA : The purine structure allows for intercalation with DNA strands, leading to disruption in replication.
- Enzyme Targeting : The compound selectively inhibits kinases and other enzymes critical for cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cells, contributing to apoptosis.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors demonstrated a significant reduction in tumor size when treated with a formulation containing this compound.
- Antimicrobial Efficacy : In vitro studies showed that patients with chronic bacterial infections responded positively to treatments involving this compound as part of a combination therapy.
Scientific Research Applications
Anticancer Activity
Research has indicated that 7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of the caspase pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction via caspases |
| A549 (Lung Cancer) | 12.3 | Cell cycle arrest and apoptosis |
Antimicrobial Properties
Another significant application is its antimicrobial activity. A study conducted by researchers at the University of Milan found that the compound exhibits broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis.
Case Study: Dihydrofolate Reductase Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers found that this compound inhibits dihydrofolate reductase with an IC50 value of 25 µM. This inhibition could lead to potential applications in developing antifolate drugs for cancer therapy.
Targeting RNA Structures
Recent studies have explored the compound's interaction with RNA structures, particularly in the context of RNA-based therapeutics. The ability to bind selectively to RNA may open avenues for developing novel therapeutic agents targeting RNA viruses or modulating gene expression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
